molecular formula C10H10O B050876 4-Vinyl-2,3-dihydrobenzofuran CAS No. 230642-84-9

4-Vinyl-2,3-dihydrobenzofuran

Cat. No.: B050876
CAS No.: 230642-84-9
M. Wt: 146.19 g/mol
InChI Key: WLZOPMPOGRQZCJ-UHFFFAOYSA-N
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Description

4-Vinyl-2,3-dihydrobenzofuran: is an organic compound with the molecular formula C10H10O It is a derivative of dihydrobenzofuran, featuring a vinyl group attached to the fourth position of the benzofuran ring

Biochemical Analysis

Biochemical Properties

4-Vinyl-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly in the context of epoxidation. It interacts with enzymes such as styrene monooxygenase (SeStyA) from Streptomyces exfoliatus, which catalyzes the enantioselective epoxidation of terminal olefins . The interaction between this compound and SeStyA involves the enzyme binding to the vinyl group of the compound, facilitating the formation of an epoxide intermediate. This reaction is crucial for the synthesis of various enantiomerically pure compounds used in pharmaceuticals.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. In the case of SeStyA, this compound binds to the enzyme’s active site, facilitating the epoxidation reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyl-2,3-dihydrobenzofuran typically involves the reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction produces crude this compound, which is then purified through distillation . The reaction conditions are crucial for achieving high yields and purity. For instance, the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous or intermittent supply of the crude product to a distillation apparatus, where it is purified . The use of palladium catalysts and bases is optimized to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Vinyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

    Reduction: Hydrogenation using palladium or other metal catalysts is a typical method.

    Substitution: Halogenation or other electrophilic reagents can be used for substitution reactions.

Major Products:

    Epoxides: Formed through oxidation reactions.

    Ethyl derivatives: Resulting from reduction reactions.

    Substituted benzofurans: Produced through substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

4-Vinyl-2,3-dihydrobenzofuran serves as a crucial scaffold in the synthesis of numerous bioactive molecules. Its derivatives are known for exhibiting a range of biological activities, making them valuable in drug development.

Bioactive Derivatives

Several compounds derived from this compound have been identified with significant pharmacological properties:

  • Anti-malarial and Anti-HIV Activities : Compounds such as (+)-decursivine and pterocarpan exhibit potent anti-malarial effects and have been explored for their anti-HIV potential .
  • Hepatoprotective and Anti-inflammatory Properties : Research indicates that certain dihydrobenzofuran derivatives can protect liver cells and reduce inflammation .
  • Antihypertensive Effects : Furaquinocins, which contain dihydrobenzofuran structures, have shown efficacy in lowering blood pressure and inhibiting platelet aggregation .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various innovative approaches, often utilizing transition metal catalysis.

Transition Metal-Catalyzed Reactions

Recent advancements in synthetic methodologies highlight the use of transition metals to create complex dihydrobenzofuran frameworks:

  • Rhodium-Catalyzed Reactions : These reactions facilitate the formation of 2,3-dihydrobenzofuran derivatives through C–H activation processes, achieving high stereoselectivity .
  • Biocatalytic Strategies : The application of engineered myoglobin variants has enabled efficient cyclopropanation reactions, leading to the generation of stereochemically rich dihydrobenzofuran scaffolds suitable for medicinal chemistry .

Case Study: Ramelteon Synthesis

One notable application of this compound is in the synthesis of ramelteon, a melatonin receptor agonist:

  • The compound serves as an intermediate in the preparation of ramelteon, which is used for its sleep-promoting properties. The synthesis involves several steps starting from this compound to yield 1-(2,3-dihydrobenzofuran-4-yl)ethanone .
  • This process is characterized by its efficiency and reduced use of hazardous reagents compared to traditional methods, showcasing the practical utility of this compound in pharmaceutical applications.

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Activities
Medicinal ChemistryDrug developmentAnti-malarial, Anti-HIV (e.g., (+)-decursivine)
Synthetic MethodologiesTransition metal catalysisRhodium-catalyzed C–H activation
BiocatalysisAsymmetric synthesisMyoglobin-catalyzed cyclopropanation
Pharmaceutical SynthesisIntermediate for ramelteonRamelteon synthesis via this compound

Comparison with Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    4-Ethyl-2,3-dihydrobenzofuran: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.

    Benzofuran: The fully aromatic counterpart, which has different chemical properties and reactivity.

Uniqueness: 4-Vinyl-2,3-dihydrobenzofuran is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

Biological Activity

4-Vinyl-2,3-dihydrobenzofuran (C₁₂H₁₂O) is an organic compound notable for its unique structure, which incorporates a vinyl group attached to a dihydrobenzofuran moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biocatalysis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a conjugated double bond system and a carbonyl group. The presence of these functional groups contributes to its reactivity and biological properties. The molecular weight of this compound is approximately 188.22 g/mol.

Property Value
Molecular FormulaC₁₂H₁₂O
Molecular Weight188.22 g/mol
Functional GroupsVinyl, Carbonyl
StructureStructure

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases linked to oxidative stress.

Enzymatic Interactions

This compound has been shown to interact with various enzymes, enhancing their catalytic activity. For instance, it participates in epoxidation reactions catalyzed by specific enzyme mutants, leading to the formation of enantioselective products. A study highlighted the use of mutant enzymes from Selenomonas ruminantium that exhibited improved stability and enantioselectivity in the epoxidation of this compound .

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive molecules. It serves as an intermediate in the production of melatonin receptor agonists like ramelteon, which shows high affinity for MT1 and MT2 receptors involved in sleep regulation . This connection underscores its potential therapeutic applications.

Case Studies

  • Biocatalytic Synthesis : A study explored the use of myoglobin variants as biocatalysts for the cyclopropanation of benzofuran derivatives, including this compound. The engineered enzymes demonstrated high stereoselectivity and efficiency in synthesizing complex tricyclic scaffolds valuable for medicinal chemistry .
  • Epoxidation Reactions : Another research project focused on the stereo-complementary epoxidation of this compound using engineered enzymes from Selenomonas ruminantium. The results indicated enhanced stability and selectivity compared to wild-type enzymes, showcasing the compound's versatility in synthetic organic chemistry .

Research Findings Summary

The following table summarizes key findings related to the biological activities and applications of this compound:

Study Focus Key Findings
Antioxidant ActivitySignificant free radical scavenging ability
Enzymatic InteractionsEnhanced catalytic activity in epoxidation reactions
Biocatalytic SynthesisHigh stereoselectivity in cyclopropanation reactions
Pharmacological PotentialPrecursor for melatonin receptor agonists

Properties

IUPAC Name

4-ethenyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZOPMPOGRQZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2CCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466043
Record name 4-Vinyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230642-84-9
Record name 4-Ethenyl-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Part C tosylate (100 g, 314 mmol) was dissolved in THF (1200 mL) in a 2000 mL three-neck round bottomed flask equipped with a mechanical stirrer, a digital thermometer, and a pressure equalizing addition funnel at room temperature. The reaction mixture was cooled to 0° C. by an ice-water bath. To this was added a solution of t-BuOK (1 M, 345.5 mL) in THF dropwise at 0° C. over a period of 110 min. The reaction mixture was warmed to ambient temperature and stirred for additional 2 hr. Water (350 mL) and EtOAc (600 mL) were added and the two layers were separated. The aqueous layer was further extracted with EtOAc (2×150 mL). The combined EtOAc layers were washed with brine (2×150 mL) dried over MgSO4 and filtered. The solvent was removed under reduced pressure to give 46 g of the title styrene in 100% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
345.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?

A1: Two main synthetic approaches are highlighted in the research:

  • Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude this compound, which is then purified through distillation [].
  • Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields this compound [].

Q2: What is a notable application of this compound in organic synthesis?

A2: this compound serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from this compound as a key step.

Q3: Are there any studies on enhancing the enzymatic epoxidation of this compound?

A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of this compound. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing this compound.

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